molecular formula C7H6Cl2N2S B1302493 1-(2,4-Dichlorophenyl)thiourea CAS No. 6326-14-3

1-(2,4-Dichlorophenyl)thiourea

Cat. No. B1302493
CAS RN: 6326-14-3
M. Wt: 221.11 g/mol
InChI Key: HSWCDFOASWNGOM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)thiourea is a chemical compound with the linear formula C7H6Cl2N2S . It is used in various applications, including as a precursor to other compounds .


Synthesis Analysis

Thiourea derivatives, such as 1-(2,4-Dichlorophenyl)thiourea, can be synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Dichlorophenyl)thiourea is established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .


Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea .


Physical And Chemical Properties Analysis

1-(2,4-Dichlorophenyl)thiourea has a molecular weight of 221.11 .

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Industries

    • Summary of Application : 1-(2,4-Dichlorophenyl)thiourea and its derivatives are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .
    • Methods of Application : Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .
    • Results or Outcomes : The synthesized compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
  • Medicine, Agriculture, and Industry

    • Summary of Application : It is known that the 1,2,4-triazole-derived N-bridged heterocycles find applications in the field of medicine, agriculture, and industry .
    • Methods of Application : The 1,2,4-triazole nucleus has been incorporated into a wide variety of therapeutically important molecules to transform them into better drugs .
    • Results or Outcomes : The specific results or outcomes of these applications were not detailed in the source .
  • Antibacterial and Antioxidant Potentials

    • Summary of Application : 1-(2,4-Dichlorophenyl)thiourea and its derivatives have shown promising antibacterial and antioxidant potentials .
    • Methods of Application : The compounds were synthesized and then screened for their antibacterial and antioxidant potentials .
    • Results or Outcomes : The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains. Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals .
  • Inhibition of Glucose-6-Phosphatase (G6Pase)

    • Summary of Application : 1-(2,4-Dichlorophenyl)thiourea and its derivatives have been found to inhibit glucose-6-phosphatase (G6Pase), an enzyme that plays a crucial role in glucose metabolism .
    • Methods of Application : The compounds were fed to Swiss male albino mice to evaluate their potential to inhibit G6Pase .
    • Results or Outcomes : Compound 2 was found to be more potent against G6Pase .

Safety And Hazards

1-(2,4-Dichlorophenyl)thiourea is classified as toxic. It may form combustible dust concentrations in air and is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(2,4-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWCDFOASWNGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372612
Record name 2,4-dichlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730442
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,4-Dichlorophenyl)thiourea

CAS RN

6326-14-3
Record name 6326-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31189
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-DICHLOROPHENYL)-2-THIOUREA
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URL https://echa.europa.eu/information-on-chemicals
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